JR14a
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Overview
Description
JR14a is a potent thiophene antagonist of the human complement C3a receptor. It shows high selectivity for the human C3a receptor over the C5a receptor and can suppress C3a receptor-mediated inflammation . This compound has been studied for its potential therapeutic applications, particularly in the context of inflammatory diseases.
Preparation Methods
The synthesis of JR14a involves several steps, starting with the preparation of the thiophene core. The synthetic route typically includes the following steps:
Formation of the thiophene core: This involves the reaction of appropriate starting materials under specific conditions to form the thiophene ring.
Functionalization of the thiophene ring:
Coupling reactions: The final step involves coupling the functionalized thiophene ring with other molecular fragments to form this compound.
Chemical Reactions Analysis
JR14a undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of this compound may involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, where functional groups on the thiophene ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
JR14a has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the complement system, particularly the C3a receptor.
Biology: In biological research, this compound is used to investigate the role of the C3a receptor in various cellular processes, including inflammation and immune response.
Industry: this compound may be used in the development of new anti-inflammatory drugs and other therapeutic agents targeting the complement system.
Mechanism of Action
JR14a exerts its effects by antagonizing the human complement C3a receptor. This receptor is involved in the inflammatory response, and its activation leads to the release of pro-inflammatory cytokines and other mediators. By blocking the C3a receptor, this compound can reduce inflammation and mitigate the effects of inflammatory diseases. The molecular targets and pathways involved include the inhibition of intracellular calcium release and the suppression of β-hexosaminidase secretion in mast cells .
Comparison with Similar Compounds
JR14a is unique in its high selectivity for the C3a receptor over the C5a receptor. Similar compounds include:
SB290157: Another C3a receptor antagonist, but this compound is reported to be more potent.
JR22a and JR64a: These compounds are also part of the JR series and have similar structures and functions, but this compound has shown higher efficacy in certain studies.
Properties
Molecular Formula |
C25H26Cl2N4O3S |
---|---|
Molecular Weight |
533.468 |
IUPAC Name |
(5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carbonyl)-L-arginine |
InChI |
InChI=1S/C25H26Cl2N4O3S/c1-14-13-20(21(15-4-8-17(26)9-5-15)16-6-10-18(27)11-7-16)35-22(14)23(32)31-19(24(33)34)3-2-12-30-25(28)29/h4-11,13,19,21H,2-3,12H2,1H3,(H,31,32)(H,33,34)(H4,28,29,30)/t19-/m0/s1 |
InChI Key |
OHRIKWUZKGNQKQ-IBGZPJMESA-N |
SMILES |
N=C(N)NCCC[C@@H](C(O)=O)NC(C1=C(C)C=C(C(C2=CC=C(Cl)C=C2)C3=CC=C(Cl)C=C3)S1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JR14a; JR-14a; JR 14a |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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